

# Characterization of (2S)-5-Oxopyrrolidine-2-carboxylic Acid Dicyclohexylamine Salt: A Technical Guide

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## Compound of Interest

Compound Name: *Einecs 268-334-1*

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This technical guide provides a comprehensive overview of the characterization of (2S)-5-oxopyrrolidine-2-carboxylic acid dicyclohexylamine salt. Due to the limited availability of public data on this specific salt, this guide also includes characterization data for the closely related and more commonly documented N-tert-butoxycarbonyl (Boc) protected analogue, Boc-L-pyroglutamic acid dicyclohexylammonium salt. The experimental protocols provided are based on standard analytical techniques for the characterization of small molecule amine salts and can be adapted for the title compound.

## Introduction

(2S)-5-Oxopyrrolidine-2-carboxylic acid, also known as L-pyroglutamic acid, is a cyclic amino acid derivative. The formation of a dicyclohexylamine (DCHA) salt is a common strategy in synthetic and medicinal chemistry to improve the handling properties, solubility, and stability of a parent acidic compound. DCHA salts are often crystalline solids, which facilitates their purification by recrystallization. This guide outlines the key physicochemical and spectroscopic characterization methods for this class of compounds.

## Physicochemical and Spectroscopic Data

While specific experimental data for (2S)-5-oxopyrrolidine-2-carboxylic acid dicyclohexylamine salt is not widely published, extensive data is available for its N-Boc protected form, which serves as a valuable reference.

## Boc-L-pyroglutamic acid dicyclohexylammonium salt

This salt is a common intermediate in peptide synthesis and drug development.

Property	Value	References
Molecular Formula	C <sub>22</sub> H <sub>38</sub> N <sub>2</sub> O <sub>5</sub>	[1]
Molecular Weight	410.5 g/mol	[1]
Appearance	White to off-white powder	
Melting Point	195-201 °C	[2]
Optical Rotation	[α] <sub>D</sub> <sup>22</sup> = -16.5 ± 2° (c=1 in MeOH)	[3]
Purity	≥ 99% (HPLC)	[2][3]
Storage Temperature	0-8 °C	[2]

## Experimental Protocols

The following are detailed methodologies for the key experiments required to characterize (2S)-5-oxopyrrolidine-2-carboxylic acid dicyclohexylamine salt.

### Salt Formation

Objective: To prepare the dicyclohexylamine salt of (2S)-5-oxopyrrolidine-2-carboxylic acid.

Materials:

- (2S)-5-Oxopyrrolidine-2-carboxylic acid
- Dicyclohexylamine
- Ethyl acetate (or other suitable solvent like diethyl ether or acetone)

- Stir plate and magnetic stir bar
- Crystallization dish
- Vacuum filtration apparatus

Procedure:

- Dissolve one equivalent of (2S)-5-oxopyrrolidine-2-carboxylic acid in a minimal amount of warm ethyl acetate.
- In a separate flask, dissolve one equivalent of dicyclohexylamine in ethyl acetate.
- Slowly add the dicyclohexylamine solution to the stirred solution of the carboxylic acid at room temperature.
- A precipitate should form upon addition. Continue stirring for 1-2 hours at room temperature.
- Cool the mixture in an ice bath to maximize precipitation.
- Collect the solid salt by vacuum filtration and wash with a small amount of cold ethyl acetate.
- Dry the salt under vacuum to a constant weight.

## Melting Point Determination

Objective: To determine the melting point range of the salt, which is an indicator of purity.

Apparatus:

- Melting point apparatus
- Capillary tubes

Procedure:

- Finely powder a small amount of the dried salt.
- Pack the powder into a capillary tube to a height of 2-3 mm.

- Place the capillary tube in the melting point apparatus.
- Heat the sample at a rate of 10-15 °C/min initially, and then slow to 1-2 °C/min as the melting point is approached.
- Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of the salt by identifying the proton ( $^1\text{H}$ ) and carbon ( $^{13}\text{C}$ ) environments.

Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher)
- NMR tubes
- Deuterated solvent (e.g., DMSO- $\text{d}_6$ ,  $\text{CDCl}_3$ , or  $\text{D}_2\text{O}$ )

Procedure:

- Dissolve 5-10 mg of the salt in approximately 0.7 mL of a suitable deuterated solvent.
- Transfer the solution to an NMR tube.
- Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra according to the instrument's standard operating procedures.
- Expected  $^1\text{H}$  NMR Signals:
  - Signals corresponding to the protons of the pyroglutamic acid moiety.
  - Signals corresponding to the protons of the dicyclohexylammonium cation. The N-H proton may be broad and its chemical shift solvent-dependent.
- Expected  $^{13}\text{C}$  NMR Signals:

- Signals for the carbonyl and carboxylate carbons of the pyroglutamic acid moiety.
- Signals for the aliphatic carbons of both the pyroglutamic acid and dicyclohexylammonium moieties.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the salt.

Instrumentation:

- Fourier-Transform Infrared (FTIR) spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Procedure:

- Place a small amount of the dry salt directly on the ATR crystal.
- Apply pressure to ensure good contact.
- Acquire the IR spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .
- Expected Characteristic Absorptions:
  - A broad absorption band in the region of 2500-3000  $\text{cm}^{-1}$  corresponding to the N-H stretching of the ammonium salt.
  - A strong absorption around 1700-1730  $\text{cm}^{-1}$  for the lactam carbonyl (C=O) group.
  - A strong absorption around 1550-1610  $\text{cm}^{-1}$  for the asymmetric stretching of the carboxylate ( $\text{COO}^-$ ) group.
  - An absorption around 1400-1420  $\text{cm}^{-1}$  for the symmetric stretching of the carboxylate ( $\text{COO}^-$ ) group.
  - C-H stretching absorptions for the aliphatic rings around 2850-2950  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the constituent ions.

Instrumentation:

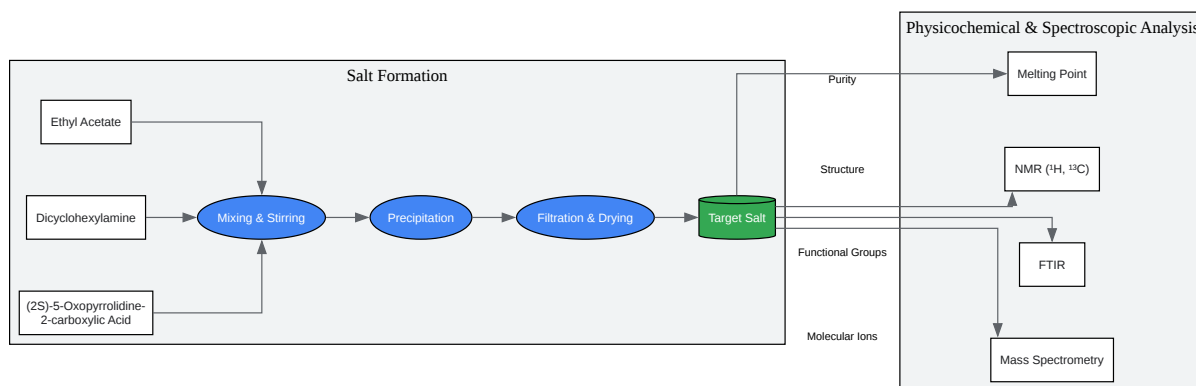
- Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Procedure:

- Prepare a dilute solution of the salt in a suitable solvent (e.g., methanol or acetonitrile/water).
- Infuse the solution into the mass spectrometer.
- Acquire the mass spectrum in both positive and negative ion modes.
- Expected Ions:
  - Positive Ion Mode: The dicyclohexylammonium cation  $[\text{C}_{12}\text{H}_{24}\text{N}]^+$  at  $m/z \approx 182.2$ .
  - Negative Ion Mode: The pyroglutamate anion  $[\text{C}_5\text{H}_6\text{NO}_3]^-$  at  $m/z \approx 128.0$ .

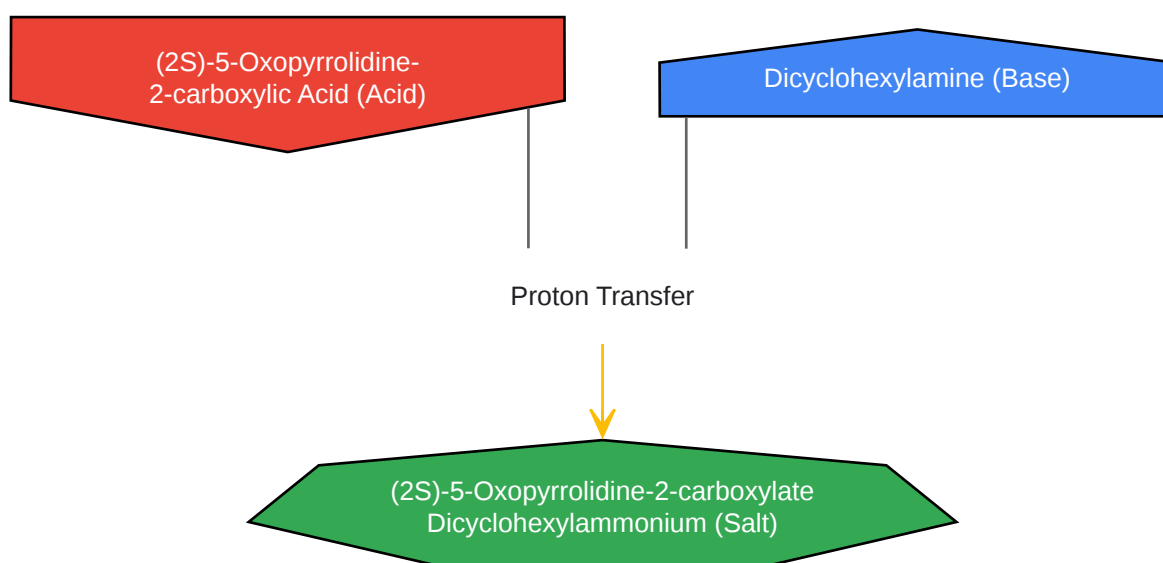
## Visualizations

The following diagrams illustrate key conceptual and experimental workflows.



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Caption: Workflow for the synthesis and characterization of the target salt.



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Caption: Acid-base reaction forming the dicyclohexylamine salt.

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## References

- 1. Boc-L-pyroglutamic acid dicyclohexylammonium salt | C<sub>22</sub>H<sub>38</sub>N<sub>2</sub>O<sub>5</sub> | CID 51066626 - PubChem [pubchem.ncbi.nlm.nih.gov]
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